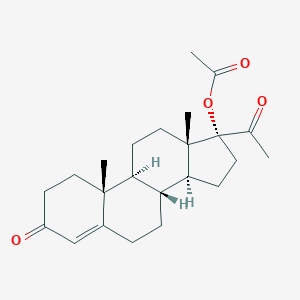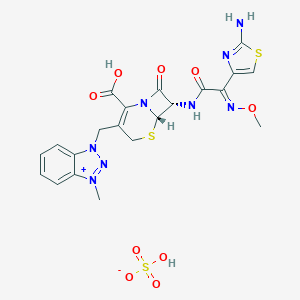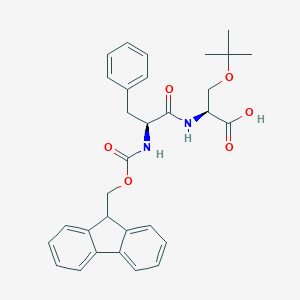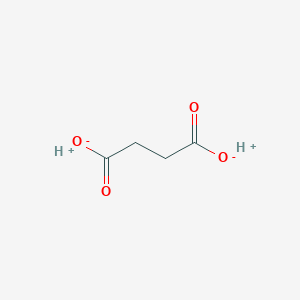
(S,S,R,S)-Orlistat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,S,R,S)-Orlistat is a drug that is used to treat obesity and overweight patients. It is a lipase inhibitor that works by blocking the absorption of dietary fat in the intestine. This drug has been extensively studied and researched, and its mechanism of action and biochemical and physiological effects are well understood.
Wirkmechanismus
The mechanism of action of (S,S,R,S)-Orlistat involves the inhibition of pancreatic lipase. Pancreatic lipase is an enzyme that is responsible for the digestion of dietary fat in the intestine. By inhibiting pancreatic lipase, (S,S,R,S)-Orlistat reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight.
Biochemische Und Physiologische Effekte
(S,S,R,S)-Orlistat has several biochemical and physiological effects. It reduces the absorption of dietary fat in the intestine, leading to a reduction in body weight. It also reduces the levels of triglycerides and cholesterol in the blood. In addition, it has been shown to improve insulin sensitivity and glucose tolerance.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (S,S,R,S)-Orlistat in lab experiments include its well-understood mechanism of action and its effectiveness in reducing body weight and improving lipid metabolism. However, there are also limitations to using the drug in lab experiments. These include the potential for side effects and the need for careful dosing to avoid toxicity.
Zukünftige Richtungen
There are several future directions for research on (S,S,R,S)-Orlistat. One area of research is the development of new lipase inhibitors with improved efficacy and safety profiles. Another area of research is the investigation of the long-term effects of (S,S,R,S)-Orlistat on body weight and lipid metabolism. Finally, there is a need for further research on the potential use of (S,S,R,S)-Orlistat in the treatment of other metabolic disorders, such as type 2 diabetes.
Synthesemethoden
The synthesis of (S,S,R,S)-Orlistat involves several steps. The first step involves the synthesis of the key intermediate, 4-formylphenylboronic acid. This intermediate is then reacted with 2,3,5-trimethylhydroquinone to form the key intermediate, 4-[(2,3,5-trimethylphenyl)oxy]benzaldehyde. This intermediate is then reacted with ethyl 2-methylacetoacetate to form the final product, (S,S,R,S)-Orlistat.
Wissenschaftliche Forschungsanwendungen
(S,S,R,S)-Orlistat has been extensively studied in scientific research. It is used in the study of lipid metabolism and obesity. It has been used in animal studies to investigate the effect of the drug on lipid metabolism and body weight. It has also been used in human studies to investigate the effect of the drug on body weight and lipid metabolism. The drug has been shown to be effective in reducing body weight and improving lipid metabolism in both animal and human studies.
Eigenschaften
IUPAC Name |
[(2S)-1-[(2R,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26-,27+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLBNYSZXLDEJQ-YIPNQBBMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC[C@@H](C[C@@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H53NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432446 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S,R,S)-Orlistat | |
CAS RN |
130193-42-9 |
Source


|
| Record name | (S,S,R,S)-Orlistat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80432446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


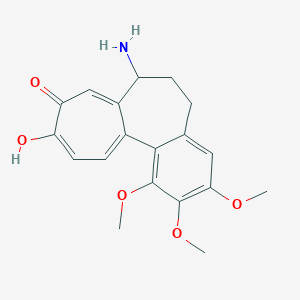


![N-(1,2,3,10-Tetramethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide](/img/structure/B118152.png)
